molecular formula C19H20N2O B2712261 5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1022488-66-9

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

Cat. No. B2712261
CAS RN: 1022488-66-9
M. Wt: 292.382
InChI Key: PUXBZAFAXKOXJO-UHFFFAOYSA-N
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Description

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound that belongs to the class of cyclohexenone derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known by its chemical name, SCH 58261, and has been used as a research tool to investigate the mechanism of action of adenosine A2A receptor agonists.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Studies have focused on the structural analysis and hydrogen bonding characteristics of similar enaminones, which are crucial for understanding their chemical behavior and potential applications in designing new compounds with desired properties. For instance, the crystal structures of anticonvulsant enaminones have been determined, highlighting the significance of the cyclohexene ring conformations and the intermolecular hydrogen bonds that form infinite chains of molecules. Such insights are critical for the development of new pharmaceutical compounds and materials with specific functionalities (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Activity and Synthetic Applications

Research into the synthesis of simplified versions of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes, and the catalytic activity of their gold(I) complexes, demonstrates the potential of such compounds in catalysis and organic synthesis. These studies provide a foundation for developing new catalysts that could enhance the efficiency of various chemical reactions, thereby contributing to the advancement of synthetic methodologies (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Photolytic Studies and Reactivity

Investigations into the photolytic generation and reactivity of related aminophenyl cations offer valuable insights into their potential applications in photochemistry and material science. Understanding the behavior of these cations under various conditions can lead to the development of new photo-responsive materials and molecules with specific electronic properties (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Antimicrobial and Cytotoxic Activity

The synthesis and evaluation of novel derivatives for their antimicrobial and cytotoxic activities highlight the importance of such compounds in the development of new therapeutic agents. By exploring the biological activities of these compounds, researchers can identify potential leads for the development of new drugs to combat various diseases (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

properties

IUPAC Name

3-(4-anilinoanilino)-5-methylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-11-18(13-19(22)12-14)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-10,13-14,20-21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBZAFAXKOXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

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